![molecular formula C13H24N2O3 B13003429 exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B13003429.png)
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane: is a complex organic compound that belongs to the class of bicyclic compounds This compound is characterized by its unique structure, which includes a bicyclo[331]nonane framework The presence of a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl group further adds to its chemical complexity
Métodos De Preparación
The synthesis of exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the bicyclic core: The bicyclo[3.3.1]nonane core can be synthesized through a domino Michael-aldol annulation reaction.
Introduction of the Boc protecting group: The hydroxyl group in the bicyclic core is then protected using a tert-butoxycarbonyl (Boc) group. This step is crucial to prevent unwanted side reactions during subsequent steps.
Aminomethylation: The protected bicyclic compound is then subjected to aminomethylation to introduce the aminomethyl group at the desired position.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines. Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For example, derivatives of 3,7-diazabicyclo[3.3.1]nonane have been shown to act as positive allosteric modulators of AMPA receptors, which are involved in the formation of cognitive functions and memory . The compound’s interaction with these receptors can enhance synaptic transmission and improve cognitive function.
Comparación Con Compuestos Similares
exo-9-Boc-7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-oxa-3,7-dithiabicyclo[3.3.1]nonane: This compound contains sulfur atoms in place of the oxygen and nitrogen atoms in this compound.
3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane: This compound has methyl groups instead of the Boc and aminomethyl groups.
The uniqueness of this compound lies in its specific structural features and the presence of the Boc protecting group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H24N2O3 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
tert-butyl 7-(aminomethyl)-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-10-4-9(6-14)5-11(15)8-17-7-10/h9-11H,4-8,14H2,1-3H3 |
Clave InChI |
XLIZICSGLLQNCP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C2CC(CC1COC2)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



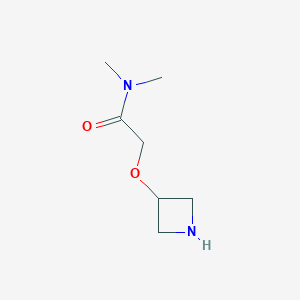

![t-Butyl 3-[1-(methoxycarbonyl)propyl]azetidine-1-carboxylate](/img/structure/B13003366.png)
![6-(Trifluoromethyl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B13003373.png)
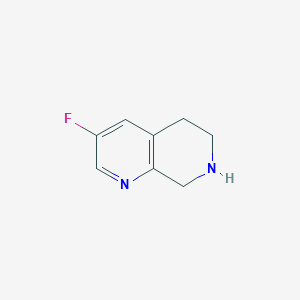
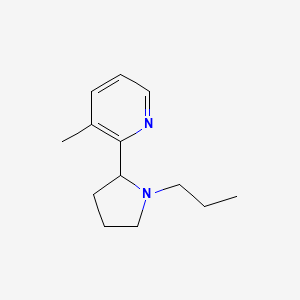

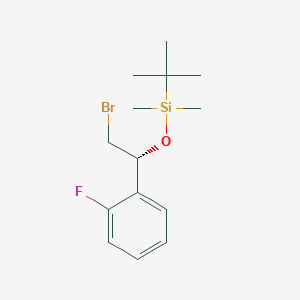
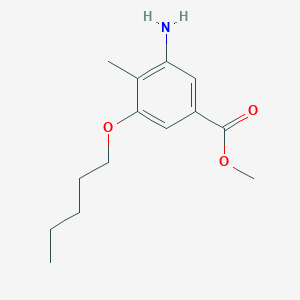
![3-(1H-Benzo[d]imidazol-2-yl)-N-(4-chloro-3-(trifluoromethyl)phenyl)piperidine-1-carboxamide](/img/structure/B13003403.png)
![2-(3-Aminopyrrolidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B13003425.png)

![tert-Butyl(1R,3R)-1-amino-3-methoxy-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13003431.png)
